
3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-fluorobenzaldehyde with thiosemicarbazide can lead to the formation of the thiazole ring, which can then be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography are common practices to achieve the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the thiazole ring can contribute to the overall stability and reactivity of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the thiazole ring.
Thiazole-4-carboxylic acid: Contains the thiazole ring and carboxylic acid group but lacks the fluorophenyl group.
3-(4-Fluorophenyl)-1,2-thiazole-4-carboxylic acid: Similar structure with the fluorine atom in a different position.
Uniqueness
3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid is unique due to the specific positioning of the fluorophenyl group and the combination of functional groups. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H6FNO2S |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) |
Clave InChI |
QZBASFHUBRHAEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NSC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13207569.png)

![Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13207588.png)
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
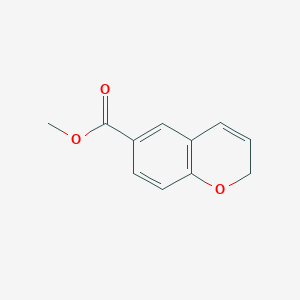
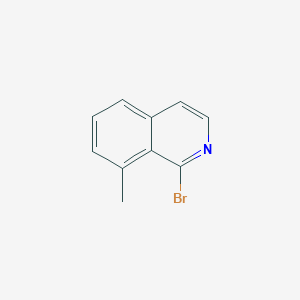
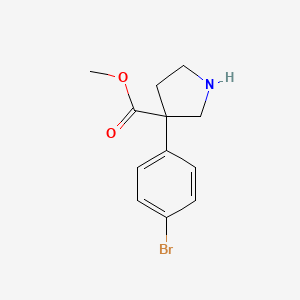
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)
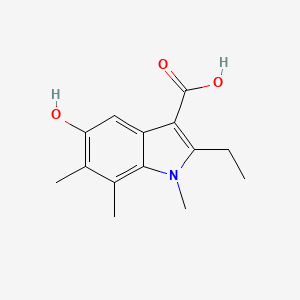
![2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13207643.png)
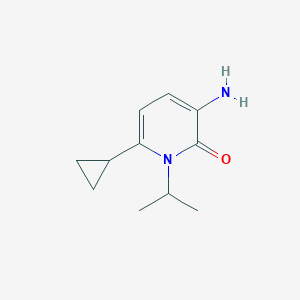
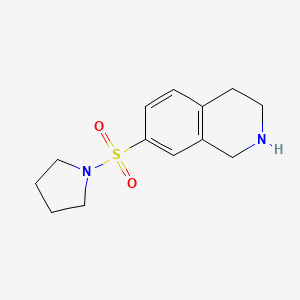
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
